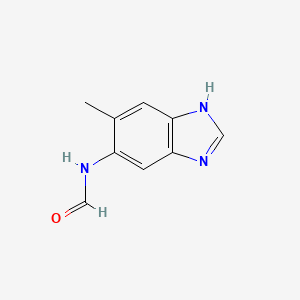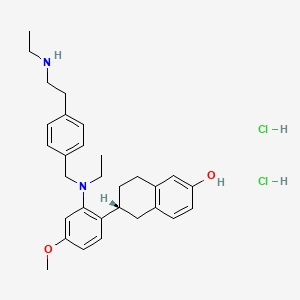
(1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone
概要
説明
JWH 146: カンナビノイド受容体CB1およびCB2のアゴニストとして作用し、CB1受容体に対して中程度の選択性を示します 。この化合物は、2006年にジョン・W・ハフマンとその同僚によって、CB1受容体へのリガンド結合の性質を研究するために初めて合成されました 。
準備方法
合成経路および反応条件: JWH 146の合成は、塩基性条件下で1-ナフトイルクロリドを1-ヘプチル-5-フェニル-1H-ピロールと反応させることから始まります。 反応では、通常、トリエチルアミンやピリジンなどの塩基を使用して、反応中に生成される塩酸を中和します 。
工業生産方法: JWH 146の具体的な工業生産方法はよく文書化されていませんが、一般的なアプローチは、実験室での合成をスケールアップすることです。これには、収率と純度を最大化するために、温度や溶媒の選択などの反応条件を最適化することが含まれます。工業生産では、一貫性と安全性確保のために、厳格な品質管理措置も実施されます。
化学反応の分析
反応の種類: JWH 146は、ナフトイル基とピロール基の存在により、主に置換反応を起こします。酸化反応や還元反応も起こす可能性がありますが、これらはそれほど一般的ではありません。
一般的な試薬と条件:
置換反応: 通常、塩基性条件下でアミンやアルコールなどの求核剤が関与します。
酸化反応: 過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して行うことができます。
還元反応: 多くの場合、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が関与します。
主な生成物: これらの反応の主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アミンとの置換反応ではアミド誘導体が生成される場合があり、酸化反応ではカルボン酸やケトンが生成される場合があります。
科学研究への応用
化学: JWH 146は、さまざまなサンプル中の合成カンナビノイドを特定および定量するために、分析化学において基準物質として使用されます 。
生物学および医学: 生物学研究では、JWH 146はカンナビノイド受容体活性化の効果を研究するために使用されます。 これは、さまざまな生理学的プロセスにおけるCB1およびCB2受容体の役割を理解するのに役立ちます 。
科学的研究の応用
Chemistry: JWH 146 is used as a reference standard in analytical chemistry to identify and quantify synthetic cannabinoids in various samples .
Biology and Medicine: In biological research, JWH 146 is used to study the effects of cannabinoid receptor activation. It helps in understanding the role of CB1 and CB2 receptors in various physiological processes .
Industry: JWH 146 is used in forensic toxicology to detect the presence of synthetic cannabinoids in biological samples .
作用機序
JWH 146は、カンナビノイド受容体CB1およびCB2に結合することでその効果を発揮します。 これは、主に中枢神経系に見られるCB1受容体に対してより高い親和性を示します 。 結合すると、JWH 146はこれらの受容体を活性化し、神経伝達物質の放出やその他の細胞プロセスを調節する一連の細胞内イベントを引き起こします 。
類似化合物との比較
類似化合物:
JWH 018: 構造は似ていますが、側鎖が異なる別の合成カンナビノイドです。
JWH 073: JWH 018に似ていますが、アルキル鎖の長さが異なります。
AM-2201: フッ素化された側鎖を持つ合成カンナビノイドです。
独自性: JWH 146は、ピロール環への特定のヘプチル置換とフェニル置換により、CB1およびCB2受容体に対する独自の結合親和性と選択性を示すため、ユニークです 。
特性
IUPAC Name |
(1-heptyl-5-phenylpyrrol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO/c1-2-3-4-5-11-19-29-21-24(20-27(29)23-14-7-6-8-15-23)28(30)26-18-12-16-22-13-9-10-17-25(22)26/h6-10,12-18,20-21H,2-5,11,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBFNFBWXVCTSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016888 | |
| Record name | (1-heptyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914458-21-2 | |
| Record name | JWH-146 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-heptyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-146 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5446SVK6LH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The CB2 receptor, a member of the G-protein-coupled receptor superfamily, presents itself as an attractive drug target for pain and inflammation management. [] This is due to its role in modulating immune responses and pain perception.
A: While the provided research paper [] doesn't delve into specific SAR studies for JWH-146, it does highlight the importance of the N-1 alkyl chain length in cannabimimetic indoles for CB2 receptor binding. This suggests that modifications to this region of the JWH-146 molecule could impact its binding affinity and potentially lead to the development of analogs with altered pharmacological profiles. Further research exploring systematic structural modifications of JWH-146 and evaluating their impact on CB2 receptor activity, potency, and selectivity would be valuable. This information could contribute to designing novel CB2 ligands with improved therapeutic potential for pain and inflammation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B568688.png)


![5,6,7,8-Tetrahydro-2H-isoxazolo[5,4-b]azepin-3(4H)-one](/img/structure/B568691.png)



![2-(Methylamino)benzo[d]thiazol-4-ol](/img/structure/B568708.png)
